molecular formula C22H14N2O4S3 B2979447 Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate CAS No. 476355-87-0

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate

Cat. No.: B2979447
CAS No.: 476355-87-0
M. Wt: 466.54
InChI Key: MJJQQICNRDJTFS-UHFFFAOYSA-N
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Description

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate is a sophisticated organic compound designed for advanced materials science and pharmaceutical research. It integrates a thiophene-2,5-dicarboxylate core with two benzothiazole units, a structural motif known to confer significant electronic and biological properties. Compounds featuring benzothiazole and thiophene rings are extensively investigated in the development of organic electronic materials . Theoretical studies on similar polythiophenes containing benzothiazole units show very narrow band gaps, making them promising candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells . The benzothiazole moiety is also a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and antitubercular effects . Furthermore, molecules combining thiophene and benzothiazole structures have been explored as tridentate ligands for various metal ions, indicating potential in constructing metal-organic frameworks (MOFs) or coordination polymers for applications in luminescent sensing . This compound is provided for research and development purposes only. Researchers are encouraged to explore its full potential in synthesizing novel functional materials and bioactive agents.

Properties

IUPAC Name

bis(1,3-benzothiazol-2-ylmethyl) thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S3/c25-21(27-11-19-23-13-5-1-3-7-15(13)30-19)17-9-10-18(29-17)22(26)28-12-20-24-14-6-2-4-8-16(14)31-20/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJQQICNRDJTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)C(=O)OCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid with benzo[d]thiazol-2-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzo[d]thiazole moieties can be reduced to form dihydrobenzo[d]thiazoles.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3 and 4 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzo[d]thiazoles.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its benzo[d]thiazole and thiophene moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is structurally analogous to other thiophene-2,5-dicarboxylate derivatives but differs in substituent groups. Key comparisons include:

Compound Substituents Electronic Properties Key Applications
Bis(benzo[d]thiazol-2-ylmethyl) derivative Benzo[d]thiazolylmethyl Strong electron-withdrawing, rigid Luminescent MOFs, asymmetric catalysis
Bis(imidazolinyl)thiophene derivatives Imidazolinyl Moderate electron-donating, flexible Chiral ligands, catalysis
Thieno[3,2-b]thiophene-2,5-dicarboxylate Fused thienothiophene core Extended π-conjugation, planar Rare-earth MOFs for sensing
Carbazolyl-based derivatives Carbazolyl Electron-rich, fluorescent High-quantum-yield MOFs
  • Benzo[d]thiazol vs. Imidazolinyl/Oxazolinyl : The benzo[d]thiazol group’s rigidity and electron-withdrawing nature enhance thermal stability and alter redox properties compared to more flexible imidazolinyl/oxazolinyl substituents. This makes the former superior in applications requiring rigid scaffolds, such as MOF linkers .
  • Fused vs. Non-Fused Cores: Thieno[3,2-b]thiophene-2,5-dicarboxylate (fused core) exhibits extended π-conjugation, improving luminescence efficiency in MOFs, whereas the non-fused thiophene core in the target compound offers modular functionalization .

Functional Properties

  • Luminescence: The target compound’s benzo[d]thiazol groups quench luminescence in MOFs due to heavy-atom effects, unlike carbazolyl-based MOFs (88% quantum yield) . However, it excels in rare-earth MOFs for quinoline sensing via guest-dependent quenching .

Biological Activity

Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate (CAS No. 476355-87-0) is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring and two benzo[d]thiazole moieties. With the molecular formula C22H14N2O4S3C_{22}H_{14}N_{2}O_{4}S_{3}, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 466.55 g/mol
  • Molecular Structure : The compound features a thiophene ring substituted with benzo[d]thiazole groups, which may enhance its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Thiophene-2,5-dicarboxylic acid and benzo[d]thiazol-2-ylmethyl alcohol.
  • Reaction Conditions : The reaction is conducted using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification .

Anticancer Properties

Research has indicated that derivatives of benzothiazole, including those related to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study highlighted that compounds with similar structures inhibited the growth of leukemia cell lines and showed antiproliferative activity against solid tumors .
Cell Line IC50 (µM) Activity
Human CD4+ Lymphocytes4 - 9Cytotoxicity against HIV growth
Leukemia Cell LinesNot specifiedGrowth inhibition

Antimicrobial Activity

Despite the promising anticancer properties, studies have shown that compounds in this class do not exhibit significant antimicrobial or antiviral activities against a range of pathogens including:

  • Bacteria : Staphylococcus aureus, Salmonella spp.
  • Viruses : HIV-1, HBV .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
  • Cell Cycle Interference : The structural features allow for interactions with cellular components that may disrupt normal cell cycle progression.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that compounds with similar structures exhibited marked cytotoxicity against human lymphocytes supporting HIV growth. The most potent compounds from these studies were further evaluated for their antiproliferative effects on cancer cell lines.
  • Molecular Docking Studies : Computational studies have been performed to evaluate the binding affinity of these compounds to target enzymes such as COX-2, suggesting potential therapeutic applications in pain management and inflammation control .

Q & A

Q. What are the optimal synthetic conditions for preparing thiophene-2,5-dicarboxylate derivatives?

The synthesis of thiophene-2,5-dicarboxylate derivatives can be optimized using ferrous acetate as a catalyst. A molar ratio of thiophene:carbon tetrachloride:ferrous acetate = 1:2.5:0.01 under reflux in excess alcohol (methanol or ethanol) for 6 hours achieves yields of 91.5–95.2%. Hydrolysis under basic conditions (NaOH, molar ratio 1:2.5) followed by acidification yields thiophene-2,5-dicarboxylic acid with 90.5–92.0% efficiency .

Q. What characterization techniques are essential for confirming the structure of thiophene-2,5-dicarboxylate derivatives?

Key techniques include single-crystal X-ray diffraction (using SHELX software for refinement) , UV-Vis spectroscopy for electronic transitions, and fluorescence spectroscopy for emissive properties. For MOFs, FTIR confirms carboxylate coordination modes, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How are nucleophilic addition reactions applied to functionalize thiophene-2,5-dicarboxylate esters?

Thiophene-2,5-dicarboxylate esters react with nucleophiles like benzimidazolium or pyrazol-4-yl methanone derivatives. These reactions proceed via nucleophilic substitution at the ester groups, enabling the introduction of heterocyclic moieties for tailored electronic or optical properties .

Advanced Research Questions

Q. How do thiophene-2,5-dicarboxylate ligands enhance the fluorescence of lanthanide-based MOFs?

Thiophene-2,5-dicarboxylate acts as a sensitizer via the "antenna effect," where the ligand absorbs UV light (e.g., 325 nm) and transfers energy to Tb(III) ions. This results in strong green emission (545 nm, 5D4→7F5 transition) with a quantum yield of 36.98% in solid-state MOFs. DFT/TD-DFT calculations reveal ligand-to-metal charge transfer (LMCT) and triplet-state alignment as critical factors .

Q. What strategies resolve contradictions in fluorescence quantum yields between solid and solution states of Tb(III) MOFs?

Discrepancies arise from solvent quenching effects and aggregation-induced emission (AIE). Solid-state samples exhibit higher quantum yields due to restricted non-radiative decay pathways. Lifetime measurements (e.g., 2.98 ns for solids vs. shorter lifetimes in solution) and ligand modifications (e.g., introducing electron-withdrawing groups) optimize sensitization efficiency .

Q. How does computational modeling predict the electrochemical behavior of thiophene-2,5-dicarboxylate in battery materials?

Evolutionary algorithms combined with DFT calculations (e.g., B3LYP/6-31G(d)) predict redox potentials, sodium-ion diffusion pathways, and charge/discharge profiles. For dilithium thiophene-2,5-dicarboxylate, calculations reveal a theoretical capacity of 220 mAh/g and identify stable intermediate phases during ion insertion .

Q. How does metal ion choice influence MOF properties when using thiophene-2,5-dicarboxylate as a linker?

Smaller lanthanide ions (e.g., Tb³⁺ vs. Eu³⁺) reduce inter-metal distances, enhancing framework rigidity and fluorescence efficiency. Transition metals (e.g., Zn²⁺) favor porous architectures for gas adsorption, while larger ions (e.g., Pb²⁺) adopt unique coordination geometries, as shown in Pb(II)-thiophene polymers .

Q. What mechanisms enable thiophene-2,5-dicarboxylate-based sensors to detect Hg(II) ions electrochemically?

The ligand’s sulfur atoms selectively coordinate Hg(II), altering redox activity. Cyclic voltammetry shows a cathodic shift in peak potential (ΔE ~ 0.3 V) with Hg(II) binding, attributed to electron-withdrawing effects. Functionalization with electron-rich groups (e.g., –NH2) enhances sensitivity .

Data Contradiction Analysis

Q. Why do synthesis yields for thiophene-2,5-dicarboxylate derivatives vary across studies?

Variations arise from catalyst choice (e.g., ferrous acetate vs. acid catalysts) and reaction time. For example, ferrous acetate achieves >90% yields in 6 hours , while alternative methods may require longer durations or higher temperatures, increasing side reactions .

Q. How do experimental and computational results differ in predicting MOF fluorescence lifetimes?

Experimental lifetimes (e.g., 2.98 ns for Tb-MOFs) often exceed DFT predictions due to approximations in modeling non-radiative decay pathways. Including solvent effects and vibrational modes in simulations improves agreement .

Methodological Recommendations

  • Synthetic Optimization : Use ferrous acetate for high-yield esterification .
  • Fluorescence Studies : Pair experimental emission spectra with TD-DFT calculations to validate ligand-to-metal energy transfer .
  • Electrochemical Analysis : Employ evolutionary algorithms for battery material design to accelerate discovery .

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